molecular formula C15H19NO6 B1362527 Diethyl 2-(2-nitro-1-phenylethyl)malonate CAS No. 22975-21-9

Diethyl 2-(2-nitro-1-phenylethyl)malonate

Cat. No.: B1362527
CAS No.: 22975-21-9
M. Wt: 309.31 g/mol
InChI Key: VQKSJEVJSPWVIE-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitro-1-phenylethyl)malonate is an organic compound with the molecular formula C15H19NO6 and a molecular weight of 309.32 g/mol . This compound is known for its unique structure, which includes a nitro group attached to a phenylethyl moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-nitro-1-phenylethyl)malonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 2-nitro-1-phenylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-nitro-1-phenylethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 2-(2-nitro-1-phenylethyl)malonate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions to form biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester without the nitro and phenylethyl groups.

    Ethyl 2-nitroacetate: Contains a nitro group but lacks the phenylethyl moiety.

    Diethyl 2-(2-nitroethyl)malonate: Similar structure but without the phenyl ring.

Uniqueness

Diethyl 2-(2-nitro-1-phenylethyl)malonate is unique due to the presence of both a nitro group and a phenylethyl moiety, which allows for a wide range of chemical transformations and applications. Its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

diethyl 2-(2-nitro-1-phenylethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-3-21-14(17)13(15(18)22-4-2)12(10-16(19)20)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKSJEVJSPWVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310591
Record name diethyl 2-(2-nitro-1-phenylethyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22975-21-9
Record name NSC229048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-(2-nitro-1-phenylethyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(2-nitro-1-phenylethyl)malonate

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